3-Chloro-N,2-dimethylaniline hydrochloride
Overview
Description
3-Chloro-N,2-dimethylaniline hydrochloride: is an organic compound with the molecular formula C8H11Cl2N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the second carbon of the benzene ring are replaced by methyl groups, and a chlorine atom is attached to the third carbon. This compound is typically found as a hydrochloride salt, which enhances its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N,2-dimethylaniline hydrochloride can be achieved through several steps:
Nitration of Toluene: Toluene is nitrated to form 3-nitrotoluene.
Reduction: The nitro group in 3-nitrotoluene is reduced to form 3-aminotoluene.
Chlorination: 3-aminotoluene is chlorinated to form 3-chloro-2-methylaniline.
Methylation: The amino group is methylated to form 3-chloro-N,2-dimethylaniline.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-N,2-dimethylaniline hydrochloride can undergo oxidation reactions, typically forming corresponding quinones.
Reduction: The compound can be reduced to form various amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and chlorine or bromine for halogenation are employed.
Major Products:
Oxidation: Quinones.
Reduction: Various amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a precursor for the synthesis of various organic compounds .
Biology:
- Utilized in the study of enzyme interactions and inhibition.
- Serves as a model compound in toxicology studies .
Medicine:
- Investigated for its potential use in the development of pharmaceuticals.
- Studied for its antimicrobial properties .
Industry:
- Employed in the production of agrochemicals.
- Used in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-N,2-dimethylaniline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of metabolic enzymes, leading to altered cellular processes .
Comparison with Similar Compounds
- 3-Chloro-N,4-dimethylaniline hydrochloride
- 3-Chloro-N,2-dimethylaniline
- N,N-Dimethylaniline
Comparison:
- 3-Chloro-N,4-dimethylaniline hydrochloride has a similar structure but with the methyl group on the fourth carbon instead of the second. This positional difference can lead to variations in reactivity and applications.
- 3-Chloro-N,2-dimethylaniline is the base form without the hydrochloride salt, which affects its solubility and stability .
- N,N-Dimethylaniline lacks the chlorine atom, resulting in different chemical properties and uses .
Properties
IUPAC Name |
3-chloro-N,2-dimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5,10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPRPSKNUFNRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657314 | |
Record name | 3-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-82-7 | |
Record name | 3-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-N,2-dimethylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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